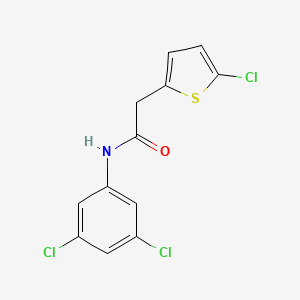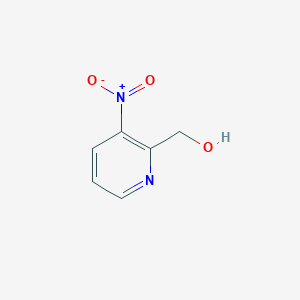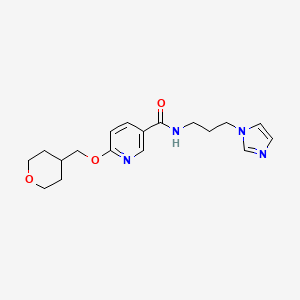
2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound, also known as DCACT, is a member of the acetamide class of compounds and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been found to have antioxidant properties and to be able to modulate the immune system. Additionally, 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been shown to have antitumor properties, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various physiological processes. Additionally, 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide and its effects on the immune system. Finally, there is a need for the development of more efficient synthesis methods for 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide, which could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide involves the reaction of 3,5-dichloroaniline with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide has been found to have antimicrobial properties against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NOS/c13-7-3-8(14)5-9(4-7)16-12(17)6-10-1-2-11(15)18-10/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFSBBGPTKQXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)
![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)

![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)
